molecular formula C13H11F6NO3 B2821570 N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide CAS No. 2305480-27-5

N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide

Cat. No. B2821570
CAS RN: 2305480-27-5
M. Wt: 343.225
InChI Key: HYCLUENTWWHFOL-UHFFFAOYSA-N
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Description

“N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide” is a chemical compound that has been studied for its potential bioactivity . It has been computationally developed and evaluated, with its chemical structures characterized using a variety of methods, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .


Synthesis Analysis

The compound was synthesized through a multistep reaction sequence . The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide” was elucidated using spectral analysis .


Chemical Reactions Analysis

The compound has been used in the development of H-bond organocatalysts . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mechanism of Action

The compound has shown considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol . The bridging −NH group forms a hydrogen bond with Glu 260 of synthesized derivatives .

properties

IUPAC Name

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6NO3/c1-2-11(21)20-8-3-9(22-6-12(14,15)16)5-10(4-8)23-7-13(17,18)19/h2-5H,1,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCLUENTWWHFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide

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